
beta-Methylenephenethylalkohol
Übersicht
Beschreibung
Beta-Methylenephenethyl alcohol, also known as 2-phenyl-2-propen-1-ol, is an organic compound with the molecular formula C9H10O. It is characterized by a hydroxyl group (-OH) attached to a phenyl ring through a propenyl chain. This compound is a colorless liquid or white solid, soluble in many organic solvents such as ether .
Wissenschaftliche Forschungsanwendungen
Beta-Methylenephenethyl alcohol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals, including flavors and fragrances
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Methylenephenethyl alcohol can be synthesized through various methods. One common approach involves the reduction of beta-Methylenephenethyl ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under controlled temperatures .
Industrial Production Methods: For industrial production, beta-Methylenephenethyl alcohol can be synthesized via the catalytic hydrogenation of beta-Methylenephenethyl ketone. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Methylenephenethyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to beta-Methylenephenethyl ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to beta-Methylenephenethyl ether using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) in the presence of a nucleophile.
Major Products:
Oxidation: Beta-Methylenephenethyl ketone.
Reduction: Beta-Methylenephenethyl ether.
Substitution: Various substituted phenethyl derivatives depending on the nucleophile used
Wirkmechanismus
The mechanism of action of beta-Methylenephenethyl alcohol involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the hydroxyl group participates in forming new bonds. Additionally, its phenyl ring can engage in aromatic interactions, influencing its reactivity and interactions with other molecules. The compound’s effects are mediated through pathways involving its hydroxyl and phenyl functional groups .
Vergleich Mit ähnlichen Verbindungen
Phenethyl alcohol: Similar structure but lacks the methylene group.
Benzyl alcohol: Contains a benzyl group instead of a phenyl-propenyl chain.
Cinnamyl alcohol: Contains a cinnamyl group with a double bond conjugated to the phenyl ring.
Uniqueness: Beta-Methylenephenethyl alcohol is unique due to the presence of the methylene group, which imparts distinct reactivity and properties compared to similar compounds. This structural feature influences its chemical behavior, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2-phenylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,10H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZGXCFUKRLAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208788 | |
| Record name | beta-Methylenephenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6006-81-1 | |
| Record name | β-Methylenebenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6006-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Methylenephenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Methylenephenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-methylenephenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Q1: What is the significance of enantioselective synthesis in the context of this research?
A1: Enantioselective synthesis is crucial in this research because it focuses on selectively producing one specific enantiomer of 2-Phenylpropanol. Enantiomers are molecules that are mirror images of each other and cannot be superimposed, much like our left and right hands. This difference in spatial arrangement can significantly impact the biological activity of chiral molecules. Therefore, developing a method to synthesize a specific enantiomer of 2-Phenylpropanol is essential for potential applications where the desired biological activity is associated with only one enantiomeric form.
Q2: What is the role of the Rhodium catalyst in the asymmetric hydrogenation of 2-Phenylprop-2-en-1-ol?
A2: The Rhodium catalyst plays a crucial role in facilitating the enantioselective hydrogenation of 2-Phenylprop-2-en-1-ol to produce predominantly one enantiomer of 2-Phenylpropanol. The research likely delves into the specific ligands used in conjunction with the Rhodium metal center, as these ligands are responsible for creating a chiral environment around the metal. This chiral environment influences the interaction between the catalyst and the substrate (2-Phenylprop-2-en-1-ol), favoring the formation of one enantiomer over the other. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

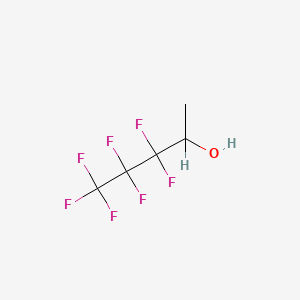

![Bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1346715.png)

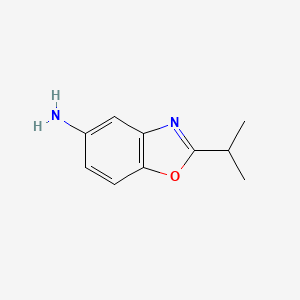

![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-diethylethanamine](/img/structure/B1346731.png)
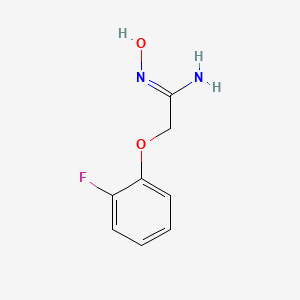
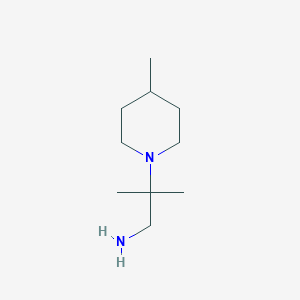
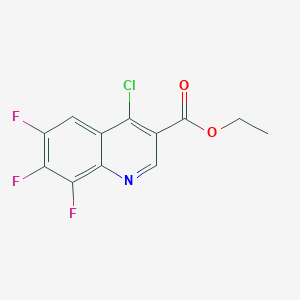
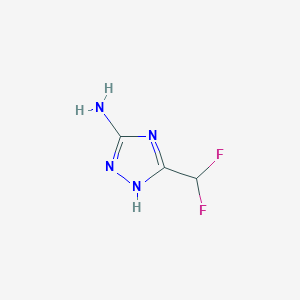
![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)
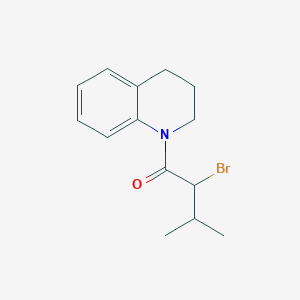
![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)
